molecular formula C6H11N3O B1595749 Histidinol CAS No. 501-28-0

Histidinol

Cat. No. B1595749
CAS RN: 501-28-0
M. Wt: 141.17 g/mol
InChI Key: ZQISRDCJNBUVMM-UHFFFAOYSA-N
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Description

Histidinol is a non-proteinogenic amino alcohol that is used in various scientific research applications. It is an important intermediate in the biosynthesis of histidine in microorganisms and plants. Histidinol has a wide range of applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Inhibition of Protein Synthesis

Histidinol has been identified as a potent inhibitor of protein synthesis in various cell types. It acts by competitively inhibiting the attachment of histidine to its tRNA, affecting polyribosomal structure and function. This action is observed in normal human fibroblasts and HeLa cells, leading to a decrease in the rate of polypeptide-chain initiation (Austin, 1976).

Impact on Cancer Cells

Histidinol exhibits unique properties in cancer research. It has been shown to enhance the cytotoxicity of tumor cells to chemotherapy while protecting normal stem cells. This differential effect is attributed to its competition at intracellular histamine receptors, affecting DNA and protein synthesis in both normal and malignant cells (Brandes, LaBella, & Warrington, 1991).

Role in Gene Transfer Studies

Histidinol is used as a marker in gene transfer studies in mammalian cells. By expressing the hisD gene, which encodes histidinol dehydrogenase, mammalian cells can survive in media lacking histidine but containing histidinol. This unique selection method is beneficial for monitoring gene transfer (Hartman & Mulligan, 1988).

Therapeutic Index of Antineoplastic Drugs

Histidinol has demonstrated potential in increasing the therapeutic index of antineoplastic drugs. It can protect murine bone marrow progenitors from the effects of chemotherapy while enhancing the antitumor activity of drugs like doxorubicin and fluorouracil in murine models (Warrington & Fang, 1982).

Modulation of Tumor Cell Vulnerability

L-Histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs, demonstrating a dose- and time-dependent enhancement of drug toxicity for tumor cells (Warrington, Cheng, Zhang, & Fang, 1993).

Plant Histidine Biosynthesis

Histidinol is involved in plant histidine biosynthesis. Research has identified its role in Arabidopsis, where it functions as a histidinol-phosphate phosphatase in the pathway of histidine biosynthesis (Petersen et al., 2009).

properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880033
Record name Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidinol

CAS RN

501-28-0
Record name Histidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,250
Citations
JARG Barbosa, J Sivaraman, Y Li… - Proceedings of the …, 2002 - National Acad Sciences
… histidinol, histamine, and l-histidine) is not involved in Zn 2+ coordination. However, our results clearly show that l-histidinol … In monomer A, l-histidinol binding is accompanied by a small …
Number of citations: 63 www.pnas.org
SM Monti, G De Simone… - Current Topics in …, 2016 - ingentaconnect.com
… The enzyme follows a Bi-Uni Uni-Bi Ping-Pong mechanism in which the initial enzymehistidinol-NAD+ complex is formed by the ordered binding of firstly histidinol and secondly NAD+ [7…
Number of citations: 8 www.ingentaconnect.com
BS Hansen, MH Vaughan, L Wang - Journal of Biological Chemistry, 1972 - ASBMB
… protein synthesis is inhibited 50% by 0.1 mM histidinol… Histidinol does not significantly affect the transport of histidine … Histidinol appears to be a useful inhibitor for studying the regulation …
Number of citations: 123 www.jbc.org
SV Ghodge, AA Fedorov, EV Fedorov, B Hillerich… - Biochemistry, 2013 - ACS Publications
… of l-histidinol phosphate to l-histidinol and inorganic … HPP from the polymerase and histidinol phosphatase (PHP) … , l-histidinol phosphate, and a complex of l-histidinol and arsenate …
Number of citations: 32 pubs.acs.org
K Haruyama, T Nakai, I Miyahara, K Hirotsu… - Biochemistry, 2001 - ACS Publications
Histidinol-phosphate aminotransferase (HspAT) is a key enzyme on the histidine biosynthetic pathway. HspAT catalyzes the transfer of the amino group of l-histidinol phosphate (Hsp) to …
Number of citations: 68 pubs.acs.org
J Sivaraman, Y Li, R Larocque, JD Schrag… - Journal of Molecular …, 2001 - Elsevier
… l-histidinol phosphate aminotransferase (HisC, EC 2.6.1.9). Here, we report the crystal structure of l-histidinol … consisting of PLP and l-histidinol phosphate attached to Lys214, both at 2.2 …
Number of citations: 78 www.sciencedirect.com
A Nagai, E Ward, J Beck, S Tada… - Proceedings of the …, 1991 - National Acad Sciences
The partial amino acid sequence of histidinol dehydrogenase (L-histidinol:NAD+ oxidoreductase, EC 1.1.1.23) from cabbage was determined from peptide fragments of the purified …
Number of citations: 61 www.pnas.org
RC Warrington - Anticancer Research, 1986 - europepmc.org
… use of L-histidinol in combination with conventional anticancer drugs. L-Histidinol, a structural … Whereas L-histidinol protects a wide variety of phenotypically normal cells from anticancer …
Number of citations: 20 europepmc.org
RC Warrington, WD Fang - British journal of cancer, 1989 - nature.com
… L-histidinol and cyclophosphamide or daunomycin, two successive treatments with L-histidinol and … Thus, in this model system, the L-histidinol/anticancer drug combination approach for …
Number of citations: 20 www.nature.com
PK MEHTA, TI HALE… - European Journal of …, 1989 - Wiley Online Library
A data base was compiled containing the amino acid sequences of 12 aspartate aminotransferases and 11 other aminotransferases. A comparison of these sequences by a standard …
Number of citations: 173 febs.onlinelibrary.wiley.com

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